6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide
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Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is a chemical compound with the molecular formula C12H17N3O3. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in various fields of science and industry.
Mechanism of Action
Target of Action
Compounds with a similar tetrahydroisoquinoline (thiq) scaffold have been reported to interact with various targets, including sigma-2 receptors and HIV-1 reverse transcriptase .
Mode of Action
For instance, some THIQ derivatives have been used as sigma-2 receptor selective ligands, which are valuable tools to study pharmacological functions, tumor imaging, and cancer therapeutics . Other THIQ derivatives have been reported to inhibit HIV-1 reverse transcriptase .
Biochemical Pathways
Thiq derivatives have been associated with various biochemical pathways, depending on their specific targets .
Result of Action
Thiq derivatives have been associated with various biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer effects .
Biochemical Analysis
Biochemical Properties
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are essential for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has shown affinity for binding to certain proteins, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . This compound can modulate gene expression, leading to changes in the levels of specific proteins that regulate cell cycle and apoptosis . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate or repress gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the cellular environment, ultimately affecting cell function and behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity . Studies have shown that its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it has been found to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism . The compound can be metabolized into various intermediates, which may have different biological activities . These metabolic transformations can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues . The distribution pattern of this compound can influence its therapeutic and toxic effects, as it determines the concentration of the compound in different parts of the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been found to localize in various cellular compartments, including the cytoplasm and the nucleus . This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of this compound can affect its interaction with target biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis often begins with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as the starting material.
Hydrogenation: The starting material undergoes hydrogenation to form the tetrahydroisoquinoline derivative.
Carboxylation: The hydrogenated product is then subjected to carboxylation to introduce the carboxylic acid group.
Hydrazide Formation: Finally, the carboxylic acid group is converted to a hydrazide group through reaction with hydrazine.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the compound to simpler derivatives.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or aldehydes.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various isoquinoline derivatives, which are important in medicinal chemistry.
Biology: In biological research, this compound is used to study the biological activity of tetrahydroisoquinoline derivatives. It can be employed in assays to investigate its effects on cellular processes and enzyme activities.
Medicine: The compound has potential therapeutic applications due to its structural similarity to naturally occurring alkaloids. It is being explored for its pharmacological properties, including its potential use as an anti-inflammatory or analgesic agent.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its versatility makes it a valuable intermediate in various industrial processes.
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar but lacks the carbohydrazide group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride:
Uniqueness: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-17-10-4-7-3-9(12(16)15-13)14-6-8(7)5-11(10)18-2/h4-5,9,14H,3,6,13H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEGUZIBGCGRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)C(=O)NN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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